molecular formula C10H12BrNS B12093640 N-(3-bromophenyl)thiolan-3-amine

N-(3-bromophenyl)thiolan-3-amine

Cat. No.: B12093640
M. Wt: 258.18 g/mol
InChI Key: NGPDVOSVXSQFTI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)thiolan-3-amine typically involves the reaction of 3-bromophenylamine with thiolane. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)thiolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-bromophenyl)thiolan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the thiolane ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)thiolan-3-amine
  • N-(2-bromophenyl)thiolan-3-amine
  • N-(3-chlorophenyl)thiolan-3-amine

Uniqueness

N-(3-bromophenyl)thiolan-3-amine is unique due to the specific position of the bromine atom on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C10H12BrNS

Molecular Weight

258.18 g/mol

IUPAC Name

N-(3-bromophenyl)thiolan-3-amine

InChI

InChI=1S/C10H12BrNS/c11-8-2-1-3-9(6-8)12-10-4-5-13-7-10/h1-3,6,10,12H,4-5,7H2

InChI Key

NGPDVOSVXSQFTI-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1NC2=CC(=CC=C2)Br

Origin of Product

United States

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